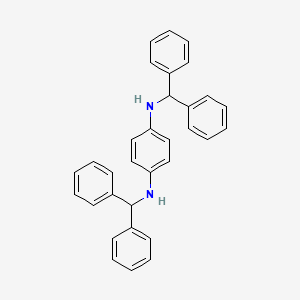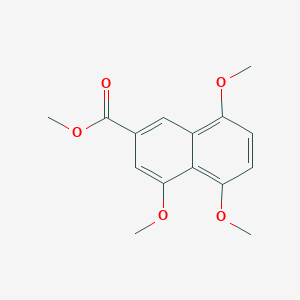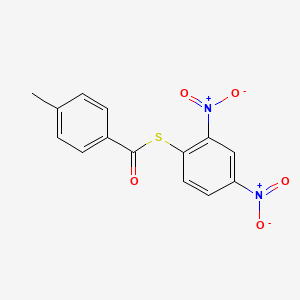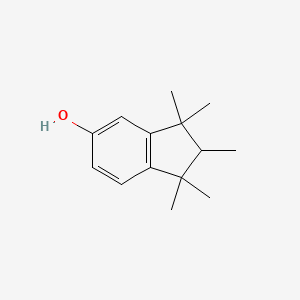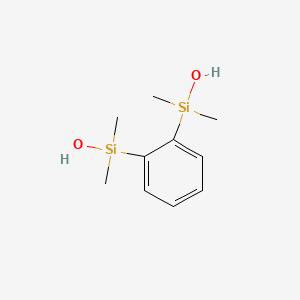
Silanol, phenylenebis[dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanol, phenylenebis[dimethyl-: is a compound with the chemical formula C10H18O2Si2 . It contains a silanol functional group, which is characterized by the connectivity Si–O–H. This compound is part of the organosilanol family, which includes compounds with one or more organic residues attached to silicon atoms. Silanols are often used as intermediates in organosilicon chemistry and silicate mineralogy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silanol, phenylenebis[dimethyl- can be synthesized through the hydrolysis of halosilanes, alkoxysilanes, or aminosilanes. The most common reactants are chlorosilanes, which react with water to form silanols and hydrochloric acid:
R3Si–Cl+H2O→R3Si–OH+HCl
For more forcing reagents, such as alkali, fluorosilanes can be used. Alkoxysilanes are slower to hydrolyze compared to silyl ethers, but silyl acetates are faster and less aggressive .
Industrial Production Methods: Industrial production of silanol-functional silicones involves the hydrolysis of chlorosilanes under controlled conditions. Low molecular weight silanol fluids are produced by kinetically controlled hydrolysis, while higher molecular weight fluids can be prepared by equilibrating low molecular weight silanol fluids with cyclics or through equilibrium polymerization under pressure .
Analyse Des Réactions Chimiques
Types of Reactions: Silanol, phenylenebis[dimethyl- undergoes various chemical reactions, including:
Oxidation: Silanols can be oxidized to form siloxanes.
Reduction: Silanols can be reduced to form silanes.
Substitution: Silanols can undergo substitution reactions with halides to form silyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidants include air, peracids, dioxiranes, and potassium permanganate.
Reduction: Metal catalysts are often used for the reduction of silanols.
Substitution: Halides such as chlorosilanes are commonly used in substitution reactions.
Major Products:
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Silyl halides
Applications De Recherche Scientifique
Silanol, phenylenebis[dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of organosilicon compounds.
Biology: Utilized in the study of silicon-based biochemistry.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Applied in the production of silicones and other silicon-based materials
Mécanisme D'action
The mechanism of action of silanol, phenylenebis[dimethyl- involves its ability to form hydrogen bonds due to the presence of the Si–O–H group. This allows it to interact with various molecular targets and pathways, including those involved in the formation of siloxanes and other silicon-based compounds .
Comparaison Avec Des Composés Similaires
- Trimethylsilanol
- Diphenylsilanediol
- Silanetriols
Comparison: Silanol, phenylenebis[dimethyl- is unique due to its specific structure, which includes two hydroxyl groups and a six-membered aromatic ring. This structure allows it to engage in unique chemical reactions and interactions compared to other silanols .
Propriétés
Numéro CAS |
29036-28-0 |
|---|---|
Formule moléculaire |
C10H18O2Si2 |
Poids moléculaire |
226.42 g/mol |
Nom IUPAC |
hydroxy-[2-[hydroxy(dimethyl)silyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C10H18O2Si2/c1-13(2,11)9-7-5-6-8-10(9)14(3,4)12/h5-8,11-12H,1-4H3 |
Clé InChI |
OPDDSVYHVVZKIW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1[Si](C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)



